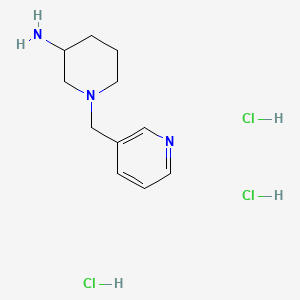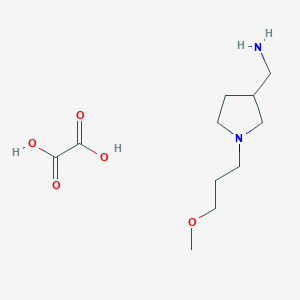![molecular formula C7H3ClINS B11812965 4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)
4-Chloro-2-iodobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodobenzo[d]thiazole: is a heterocyclic compound that contains both chlorine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodobenzo[d]thiazole typically involves the iodination of 4-chlorobenzo[d]thiazole. One common method is the reaction of 4-chlorobenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine can yield an amino derivative of the benzothiazole .
Scientific Research Applications
Chemistry: 4-Chloro-2-iodobenzo[d]thiazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used in the development of drugs with antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials .
Mechanism of Action
The exact mechanism of action of 4-Chloro-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins .
Comparison with Similar Compounds
- 2-Chloro-4-iodobenzo[d]thiazole
- 4-Chloro-2-bromobenzo[d]thiazole
- 4-Chloro-2-fluorobenzo[d]thiazole
Comparison: 4-Chloro-2-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine substituent may enhance its ability to participate in certain chemical reactions and increase its biological potency .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
4-chloro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
InChI Key |
LERJYTBNTDHCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)





![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)




